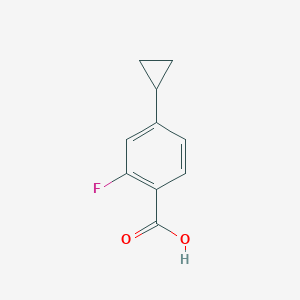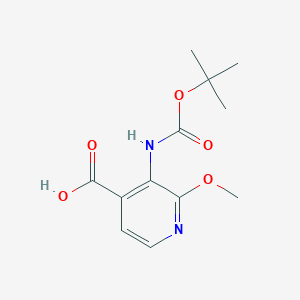
3-(Tert-butoxycarbonylamino)-2-methoxyisonicotinic acid
Vue d'ensemble
Description
The tert-butoxycarbonyl (Boc) group is a common protective group used in organic synthesis . It’s used to protect amines from reacting with other reagents during a chemical reaction. The Boc group can be removed under acidic conditions .
Molecular Structure Analysis
The molecular structure of a compound with a Boc-protected amine would include the amine group bonded to a carbonyl (C=O), which is in turn bonded to a tert-butyl group (C(CH3)3) .Chemical Reactions Analysis
Boc-protected amines can participate in a variety of chemical reactions. They’re often used in peptide synthesis, where the Boc group protects the amine from reacting until it’s removed under acidic conditions .Applications De Recherche Scientifique
Synthetic Applications in Organic Chemistry
Research has demonstrated the utility of tert-butoxycarbonylamino groups in the highly selective directed hydrogenation of enantiopure compounds. This methodology has been applied to produce single diastereomers of complex cyclopentanecarboxylic acid methyl esters, showcasing the role of these groups in achieving precise stereochemical outcomes in synthetic organic chemistry (Smith et al., 2001).
Materials Science and Self-assembly
In materials science, the tert-butoxycarbonylamino group has been found to play a crucial role in the self-assembly of vesicles from amphiphilic aromatic amide-based oligomers. These structures have potential applications in nanotechnology and drug delivery systems. The ordered stacking of oligomeric amide backbones, driven by hydrogen bonding and aromatic stacking, is facilitated by the presence of tert-butoxycarbonylamino groups at the ends of the molecules (Xu et al., 2009).
Drug Development and Peptidomimetics
In drug development, derivatives of 3-(Tert-butoxycarbonylamino)-2-methoxyisonicotinic acid have been utilized in the synthesis of important chiral intermediates, such as in the synthesis of Methyl(3S)-3-(tert-Butoxycarbonylamino)-4-oxobutanoate, a chiral intermediate of sitagliptin, highlighting the compound's importance in the synthesis of pharmaceutically relevant molecules (Zhang Xingxian, 2012).
Moreover, the compound's derivatives have been employed as a key intermediate in the stereoselective synthesis of complex molecules like diaminosuberic acid, demonstrating its versatility in synthetic chemistry aimed at producing biologically active compounds (Mollica et al., 2012).
Antiproliferative Activities
Research into the antiproliferative activities of carboxyalkyl isoflavones linked to N-t-Boc-hexylenediamine has shown that derivatives of 3-(Tert-butoxycarbonylamino)-2-methoxyisonicotinic acid can significantly inhibit the growth of various cancer cell lines, offering a promising avenue for the development of new anticancer therapies (Kohen et al., 2007).
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
2-methoxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]pyridine-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O5/c1-12(2,3)19-11(17)14-8-7(10(15)16)5-6-13-9(8)18-4/h5-6H,1-4H3,(H,14,17)(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYOAARLPVFRFHQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=C(C=CN=C1OC)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70736667 | |
| Record name | 3-[(tert-Butoxycarbonyl)amino]-2-methoxypyridine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70736667 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Tert-butoxycarbonylamino)-2-methoxyisonicotinic acid | |
CAS RN |
870997-82-3 | |
| Record name | 3-[(tert-Butoxycarbonyl)amino]-2-methoxypyridine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70736667 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

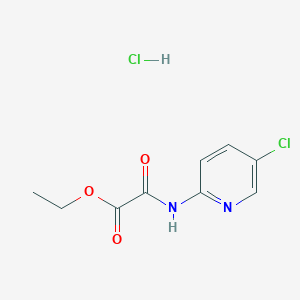
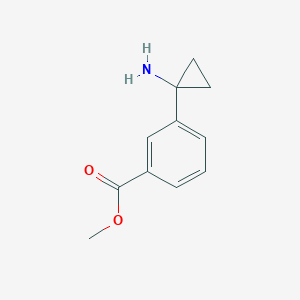
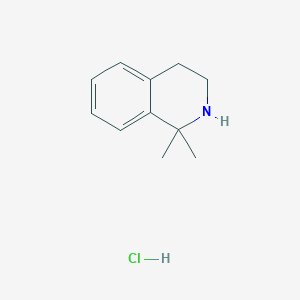
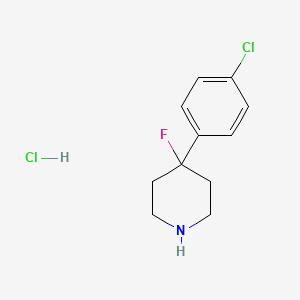
![Methyl 2-(1h-pyrrolo[2,3-b]pyridin-5-yloxy)-4-fluorobenzoate](/img/structure/B1428509.png)
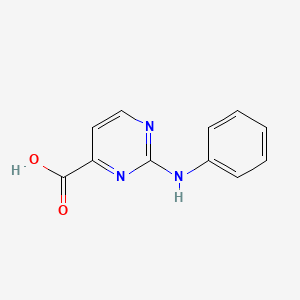
![Endo-7-amino-9-methyl-3-oxa-9-azabicyclo[3.3.1]nonane dihydrochloride](/img/structure/B1428513.png)
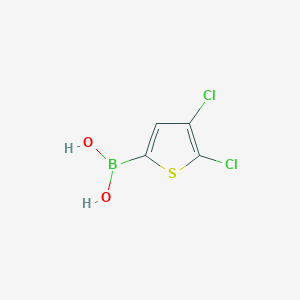
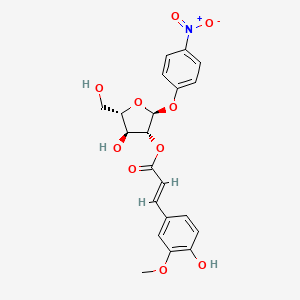
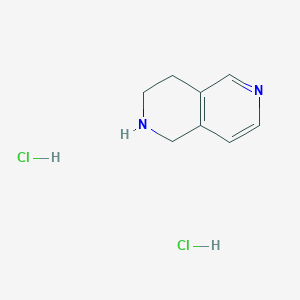
![2,7-Dibromo-[1,2,4]triazolo[1,5-A]pyridine](/img/structure/B1428519.png)
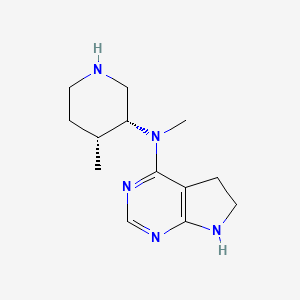
![2-(2-Oxa-6-azaspiro[3.3]heptan-6-yl)ethan-1-ol](/img/structure/B1428522.png)
